Specific Scientific Field: This application falls under the field of Pharmacology and Drug Metabolism.
Summary of the Application: The compound has been used in studies investigating the metabolism mechanism of (S)-N- [1- (3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, mediated by CYP3A4 Cytochrome .
Methods of Application or Experimental Procedures: The study involved density functional QM calculations aided with molecular mechanics/molecular dynamics simulations . Two different orientations of phenyl ring for substrate approach toward oxyferryl center, imposing two subsequent rearrangement pathways have been investigated .
Results or Outcomes: The study found that the alcohol, accessible with the lowest energy barriers should be the major metabolite for the studied substrate and CYP3A4 enzyme .
Specific Scientific Field: This application falls under the field of Microbiology and Pharmaceutical Sciences.
Summary of the Application: A series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties .
Methods of Application or Experimental Procedures: The compounds were tested against medicinally relevant gram negative bacterial strains Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and gram positive bacterial strains Enterobacter aerogenes .
The compound [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride is a synthetic organic compound characterized by its unique molecular structure, which includes a morpholine ring and a fluorinated phenyl group. This compound is notable for its potential pharmacological applications, particularly in the realm of medicinal chemistry. The presence of the morpholine moiety suggests possible interactions with biological targets, making it a candidate for further research in drug development.
These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.
Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can provide insights into potential biological activities based on structural similarities to known compounds .
Synthesis of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride can be achieved through several methods:
These methods highlight the complexity and specificity required in synthesizing this compound.
The potential applications of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride span various fields:
Interaction studies involving this compound would focus on its binding affinity and efficacy concerning various biological targets. Techniques such as:
Such studies are essential for predicting how this compound might behave in vivo and its suitability for further development.
Several compounds share structural similarities with [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Fluorophenyl)-2-methylaminoethanol | Fluorinated phenyl group | Potential antidepressant |
| 4-Morpholinoaniline | Morpholine ring | Antipsychotic properties |
| N,N-Dimethylaminopropylamine | Aliphatic amine | Neuromodulatory effects |